propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific functional groups with others, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Scientific Research Applications
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives.
Other similar compounds: include those with similar functional groups and structural motifs, such as thiophene carboxylates and pyrazole carboxamides.
Uniqueness
The uniqueness of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H23N5O6S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
propan-2-yl 5-(dimethylcarbamoyl)-2-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N5O6S/c1-8(2)29-18(26)11-9(3)14(17(25)21(5)6)30-16(11)19-15(24)13-12(23(27)28)10(4)20-22(13)7/h8H,1-7H3,(H,19,24) |
InChI Key |
FEPMFGGHUZOGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
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